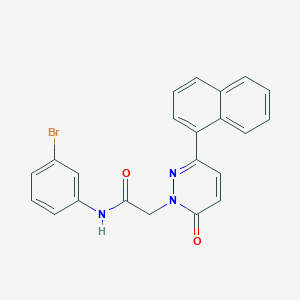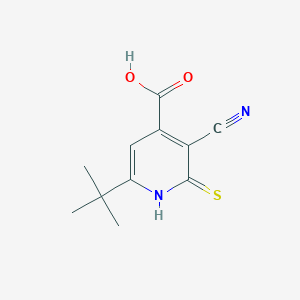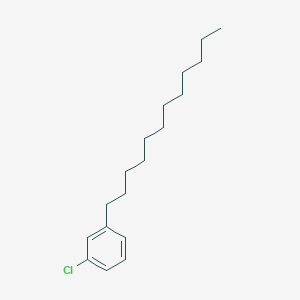
1-Chloro-3-dodecylbenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Chloro-3-dodecylbenzene is an organic compound with the molecular formula C18H29Cl. It is a chlorinated derivative of dodecylbenzene, where a chlorine atom is substituted at the 1-position of the benzene ring. This compound is known for its applications in various chemical processes and industrial applications due to its unique chemical properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Chloro-3-dodecylbenzene can be synthesized through the alkylation of benzene with 1-dodecene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction typically involves the formation of a carbonium ion intermediate, which then reacts with benzene to form the desired product .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of mesoporous zeolites as catalysts to enhance the efficiency and selectivity of the alkylation process. This method not only improves the yield but also reduces the environmental impact of the production process .
Analyse Des Réactions Chimiques
Types of Reactions: 1-Chloro-3-dodecylbenzene undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Oxidation Reactions: The alkyl chain can be oxidized to form corresponding alcohols, aldehydes, or carboxylic acids.
Reduction Reactions: The compound can be reduced to form dodecylbenzene by removing the chlorine atom
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) under reflux conditions.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Major Products:
Substitution: Formation of dodecylbenzene derivatives.
Oxidation: Formation of dodecanol, dodecanal, or dodecanoic acid.
Reduction: Formation of dodecylbenzene.
Applications De Recherche Scientifique
1-Chloro-3-dodecylbenzene has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: It is studied for its potential biological activities and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications and effects on biological systems.
Industry: It is used in the production of surfactants, lubricants, and other industrial chemicals .
Mécanisme D'action
The mechanism of action of 1-chloro-3-dodecylbenzene primarily involves its reactivity as an electrophile due to the presence of the chlorine atom. The chlorine atom withdraws electron density from the benzene ring, making it more susceptible to nucleophilic attack. This property is exploited in various chemical reactions where the compound acts as an intermediate .
Comparaison Avec Des Composés Similaires
1-Chloro-3-nitrobenzene: Similar in structure but contains a nitro group instead of a dodecyl chain.
1-Chloro-3-methylbenzene: Contains a methyl group instead of a dodecyl chain.
1-Chloro-3-phenylbenzene: Contains a phenyl group instead of a dodecyl chain
Uniqueness: 1-Chloro-3-dodecylbenzene is unique due to its long alkyl chain, which imparts distinct physical and chemical properties compared to other chlorobenzenes. This long chain enhances its hydrophobicity and makes it suitable for applications in surfactant and lubricant production .
Propriétés
Formule moléculaire |
C18H29Cl |
|---|---|
Poids moléculaire |
280.9 g/mol |
Nom IUPAC |
1-chloro-3-dodecylbenzene |
InChI |
InChI=1S/C18H29Cl/c1-2-3-4-5-6-7-8-9-10-11-13-17-14-12-15-18(19)16-17/h12,14-16H,2-11,13H2,1H3 |
Clé InChI |
ZVPFMDMJBXXAHW-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCC1=CC(=CC=C1)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Ethynyl-3-oxabicyclo[3.1.0]hexane](/img/structure/B14883900.png)
![2-(3,4-dihydroxyphenyl)-5-hydroxy-10-(5-methylfuran-2-yl)-9,10-dihydro-4H,8H-pyrano[2,3-f]chromene-4,8-dione](/img/structure/B14883902.png)

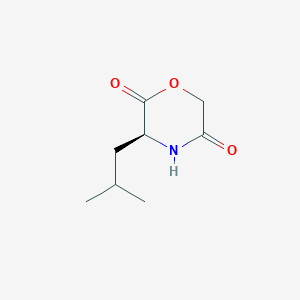
![4,6-Diazaspiro[2.5]octane-5,7-dione](/img/structure/B14883911.png)
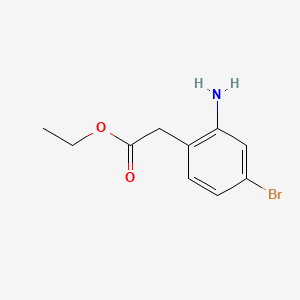


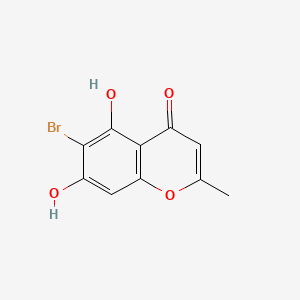
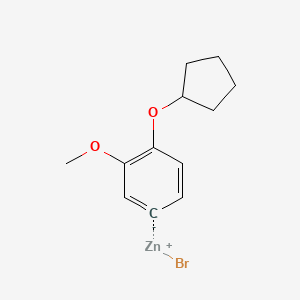

![{3-[3-(Dimethylamino)phenyl]prop-1-en-2-yl}zinc iodide](/img/structure/B14883952.png)
